molecular formula C18H11F3N4O B2928026 5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 2034528-76-0

5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2928026
CAS No.: 2034528-76-0
M. Wt: 356.308
InChI Key: HVHMGZMIYXPNLP-UHFFFAOYSA-N
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Description

5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 5-position with a 3-phenylpyrazolidin-4-yl moiety.

Properties

IUPAC Name

5-(3-phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)13-8-6-12(7-9-13)16-23-17(26-25-16)14-10-22-24-15(14)11-4-2-1-3-5-11/h1-9,14-15,22,24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKDNHRMCOBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (PPTFO) is a synthetic compound belonging to the oxadiazole class, recognized for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H11F3N4O
  • Molecular Weight : 356.308 g/mol
  • CAS Number : 2034528-76-0

PPTFO features a complex structure that includes a pyrazolidine ring and a trifluoromethylphenyl moiety, contributing to its unique biological profile.

Biological Activity Overview

PPTFO has been investigated for various biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. PPTFO's structure allows it to interact with multiple biological targets:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in tumor growth.
  • Case Studies :
    • A study demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, showcasing IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines .
    • Another investigation highlighted that certain oxadiazole derivatives showed moderate activity against a panel of 11 cancer cell lines with mean IC50 values around 92.4 µM .

Antimicrobial Activity

PPTFO has also been evaluated for its antimicrobial properties:

  • Mechanism of Action :
    • Disruption of bacterial cell membranes.
    • Inhibition of bacterial growth through interference with metabolic pathways.
  • Research Findings :
    • Compounds similar to PPTFO have shown efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for PPTFO and its derivatives compared to other oxadiazole compounds:

Compound NameActivity TypeIC50 Values (µM)Target Cell Lines/Organisms
PPTFOAnticancer2.76 - 9.27MCF-7, A549
Oxadiazole AAnticancer92.4Various Cancer Cell Lines
Oxadiazole BAntimicrobial<50Staphylococcus aureus
Oxadiazole CAntimicrobial<30Escherichia coli

Toxicity and Safety

While the biological activities are promising, toxicity assessments are crucial for determining the safety profile of PPTFO. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safety thresholds and potential side effects.

Future Directions

Research into PPTFO should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by PPTFO.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient oxadiazole ring may undergo electrophilic substitution, particularly at the 5-position. The trifluoromethyl group directs incoming electrophiles meta to its position on the phenyl ring. Examples include:

  • Nitration : Reaction with nitric acid/sulfuric acid mixtures to introduce nitro groups.

  • Halogenation : Chlorination or bromination using reagents like Cl₂/FeCl₃ or Br₂/FeBr₃.

Table 1 : Electrophilic substitution reactions in analogous oxadiazoles

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-oxadiazole derivative65%
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo-oxadiazole derivative72%

Nucleophilic Substitution

The oxadiazole ring’s oxygen and nitrogen atoms can act as nucleophilic sites. For example:

  • Alkylation : Reaction with alkyl halides (e.g., chloromethyl derivatives) under basic conditions to form ethers or amines .

  • Aminolysis : Replacement of the oxadiazole oxygen with amines, yielding triazole derivatives .

Table 2 : Nucleophilic substitution examples

SubstrateReagentConditionsProductYieldReference
Chloromethyl-oxadiazoleBenzylamineK₂CO₃, DMF, 80°CN-Benzylamine derivative85%

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

  • With nitriles : Forms fused heterocycles (e.g., triazolopyridines) under thermal conditions .

  • With alkynes : Catalyzed by Cu(I) to generate pyrazole-linked derivatives .

Functional Group Transformations

  • Reduction of the oxadiazole ring : Hydrogenation with Pd/C or Raney Ni converts the oxadiazole to a diamide structure, altering pharmacological activity .

  • Oxidation of the pyrazolidine ring : Using KMnO₄ or RuO₄ yields pyrazole derivatives, enhancing aromaticity .

Stability and Degradation

  • Hydrolytic stability : The oxadiazole ring is resistant to hydrolysis under neutral conditions but degrades in strong acids/bases to form carboxylic acids and amidoximes .

  • Thermal stability : Decomposes above 250°C, releasing CO and NH₃ fragments .

Future Research Directions

  • Mechanistic studies : Elucidate the role of the pyrazolidine ring in modulating reactivity.

  • Biological profiling : Screen for kinase inhibition or antimicrobial activity using in vitro assays.

Citations :

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

Key pharmacological findings for related compounds include:

  • ND-421 (5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole): Exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with oral bioavailability in mice, attributed to the indole moiety’s planar structure enhancing DNA gyrase inhibition .
  • SEW2871 : A selective S1P1 receptor agonist with a thiophene substituent, underscoring the role of aromatic heterocycles in receptor targeting .
  • Compound 75b (): Demonstrated bactericidal activity and a long half-life in vivo, linked to the 4-(trifluoromethyl)phenoxy group’s electron-withdrawing effects .

Data Table: Key Structural and Functional Comparisons

Compound Name (Reference) Substituents Yield (%) Key Pharmacological Activity
Target Compound 3-Phenylpyrazolidin-4-yl, 4-(trifluoromethyl)phenyl N/A* Hypothesized antimicrobial/receptor modulation
ND-421 1H-Indol-5-yl, 4-(4-(trifluoromethyl)phenoxy)phenyl N/A Anti-MRSA, oral bioavailability
SEW2871 4-Phenyl-5-(trifluoromethyl)thiophen-2-yl, 3-(trifluoromethyl)phenyl N/A S1P1 receptor agonist
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Chloromethyl, 4-(trifluoromethyl)phenyl 48 Intermediate for further derivatization
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Piperidin-4-yl, 3-(trifluoromethyl)phenyl 99 Antiviral (inferred from synthesis context)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Cyclopropylpyrazole, 4-(trifluoromethyl)phenyl N/A Structural analog with potential antimicrobial activity

Key Research Findings and Implications

  • Substituent Effects : The trifluoromethyl group consistently enhances metabolic stability across analogs, while nitrogen-containing heterocycles (e.g., pyrazolidine, piperidine) influence target binding and solubility .
  • Synthetic Efficiency : Transition metal catalysis (e.g., iridium) enables high-yield synthesis of complex substituents, suggesting applicability for scaling the target compound’s production .
  • Biological Activity : Structural variations correlate with divergent therapeutic outcomes. For instance, indole-containing analogs show antibacterial activity, whereas thiophene derivatives excel in receptor targeting .

Q & A

Q. Methodological Recommendations :

  • Optimize solvent systems (e.g., DME or toluene for iridium-catalyzed reactions).
  • Use column chromatography (hexane:ethyl acetate or EtOAc/hexanes) for purification.
  • Validate reaction completion via TLC or HPLC before purification.

How can researchers confirm the structural integrity and purity of synthesized this compound?

Basic Research Question
Multi-spectral analysis is critical:

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (e.g., confirms regioselectivity and enantiopurity (97% ee via SFC)) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., reports HRMS data with <0.0024 mass error) .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C-F stretches in trifluoromethyl groups at ~1100 cm⁻¹) .
  • Chiral Analysis : Supercritical fluid chromatography (SFC) for enantiomeric excess determination .

Table 1 : Example Characterization Data for Analogous Oxadiazoles

Compound (Reference)Yield (%)¹H NMR (δ, ppm)HRMS (Observed)Purity Method
(S)-3z ()997.45–7.20 (m, Ar)400.0811SFC (97% ee)
4h ()658.10–7.30 (m, Ar)485.0582Melting point (293°C)

What methodologies are recommended for evaluating the biological activity of this compound in anticancer research?

Advanced Research Question

  • Apoptosis Induction : describes caspase-based assays and flow cytometry to detect cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .
  • In Vivo Models : MX-1 tumor xenografts in mice (e.g., compound 4l in reduced tumor growth) .
  • Target Identification : Photoaffinity labeling (e.g., TIP47 protein identified as a target in ) .

Q. Methodological Steps :

Screen against cancer cell lines (breast, colorectal) using MTT assays.

Validate apoptosis via Annexin V/PI staining and caspase-3 activation.

Conduct pharmacokinetic studies (e.g., serum drug levels via LC-MS) .

How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Question
Key strategies from and :

  • Substituent Variation : Replace phenyl groups with pyridyl or thiophene rings to modulate activity .
  • Trifluoromethyl Positioning : Compare para- vs. meta-substituted phenyl rings for enhanced binding (e.g., 4-trifluoromethylphenyl in showed potent activity) .
  • Heterocycle Incorporation : Introduce indole or imidazole rings to improve solubility () .

Table 2 : SAR Insights from Oxadiazole Derivatives

Derivative (Reference)Substituent ModificationBiological Outcome
1d ()3-Chlorothiophen-2-ylApoptosis in T47D cells
4l ()5-Chloropyridin-2-ylIn vivo tumor reduction
57 ()Quinuclidinylmethylα7 Nicotinic receptor activation

What strategies can resolve contradictions in biological activity data across different cell lines?

Advanced Research Question
Contradictions may arise due to:

  • Cell Line-Specific Targets : notes inactivity in certain lines despite activity in breast/colorectal cancers. Assess target expression (e.g., TIP47 levels via Western blot) .
  • Metabolic Differences : Use liver microsome assays to evaluate compound stability .
  • Pharmacokinetic Variability : Measure drug accumulation via LC-MS in resistant vs. sensitive lines .

Q. Methodological Recommendations :

  • Perform RNA-seq to identify resistance pathways.
  • Use isogenic cell lines to isolate genetic factors.

What are the key considerations in selecting purification techniques for this compound to achieve high purity?

Basic Research Question

  • Flash Column Chromatography : Effective for non-polar derivatives (hexane:ethyl acetate gradients; ) .
  • Silica Gel Chromatography : Ideal for polar intermediates (e.g., EtOAc/hexanes in ) .
  • Recrystallization : Use for crystalline derivatives (e.g., reports melting points up to 293°C) .

Q. Critical Factors :

  • Solvent polarity and gradient optimization.
  • Purity validation via NMR (>95% integration) and HRMS.

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